molecular formula C10H6FNO B13029292 4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

Cat. No.: B13029292
M. Wt: 175.16 g/mol
InChI Key: LMVLPHZADUWPAA-UHFFFAOYSA-N
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Description

4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile is a high-purity chemical building block designed for research and development applications. This compound features an indanone core structure substituted with a fluorine atom and a carbonitrile group, making it a valuable intermediate in organic synthesis and materials science. Indanone derivatives are prominent in the development of novel materials for organic electronics. Specifically, theoretical studies suggest that similar structures, such as 6-fluoro-1,3-dioxo-2,3-dihydro-1H-indene-5-carbonitrile, are investigated as end-capped acceptor units in donor molecules for organic solar cells (OSCs) to modulate frontier molecular orbital energy levels and enhance photovoltaic performance . Furthermore, the indanone scaffold is a key motif in medicinal chemistry. Research into analogous compounds highlights their potential as core structures in developing therapeutic agents, such as synthetic cannabinoid receptor modulators and other bioactive molecules . As a versatile building block, this compound is integral for exploring structure-activity relationships (SAR) and creating new chemical entities for advanced material and pharmaceutical applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H6FNO

Molecular Weight

175.16 g/mol

IUPAC Name

4-fluoro-1-oxo-2,3-dihydroindene-5-carbonitrile

InChI

InChI=1S/C10H6FNO/c11-10-6(5-12)1-2-7-8(10)3-4-9(7)13/h1-2H,3-4H2

InChI Key

LMVLPHZADUWPAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)C#N)F

Origin of Product

United States

Preparation Methods

Starting from 1-Oxo-2,3-dihydro-1H-indene Derivatives

  • Base Scaffold Preparation : The core 1-oxo-2,3-dihydro-1H-indene structure can be prepared via cyclization of appropriate phenylpropionic acid derivatives or via Friedel-Crafts acylation of substituted benzenes with succinic anhydride derivatives.

  • Introduction of Nitrile Group (5-Carbonitrile) : The nitrile group at the 5-position can be introduced by electrophilic aromatic substitution or via directed lithiation followed by quenching with cyanide sources (e.g., CuCN or KCN). Alternatively, nitrile functionality can be introduced through Sandmeyer reactions starting from amino precursors.

  • Selective Fluorination at the 4-Position : Fluorination is generally achieved by electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI), Selectfluor, or elemental fluorine under controlled conditions. The position of fluorination is directed by existing substituents and electronic effects on the aromatic ring.

Alternative Route: Fluorinated Indanone Precursors

  • Synthesis may begin with a fluorinated aromatic precursor, followed by cyclization to form the indanone ring, and subsequent introduction of the nitrile group.

Detailed Preparation Methods Reported

Due to the limited direct literature explicitly describing the synthesis of this compound, analogous compounds and related fluorinated indanones provide insight into plausible methods.

Method A: Directed Lithiation and Cyanation

Step Reagents & Conditions Description
1 Starting from 4-fluoro-1-oxo-2,3-dihydro-1H-indene Commercially available or synthesized via cyclization
2 Treatment with strong base (e.g., n-BuLi) at low temperature Directed lithiation at 5-position adjacent to fluorine
3 Quenching with cyanide source (CuCN or KCN) Introduction of nitrile group at 5-position
4 Workup and purification Isolation of this compound

This method leverages the directing effect of the fluorine substituent to lithiate the adjacent position selectively, allowing regioselective cyanation.

Method B: Electrophilic Fluorination of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

Step Reagents & Conditions Description
1 Synthesis of 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile Via nitrile introduction on indanone scaffold
2 Electrophilic fluorination using Selectfluor or NFSI in suitable solvent (e.g., acetonitrile) Fluorination at 4-position controlled by electronic effects
3 Purification Isolation of target fluorinated compound

This approach is practical when the nitrile group is introduced first, followed by selective fluorination.

Method C: Multi-step Synthesis via Fluorinated Carboxylate Intermediates

Step Reagents & Conditions Description
1 Preparation of methyl 5-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Via esterification and fluorination of indanone derivatives
2 Conversion of carboxylate to nitrile Through dehydration or substitution reactions
3 Final purification Yielding this compound

This route uses carboxylate intermediates which are fluorinated and then converted to nitriles, offering an alternative synthetic path.

Comparative Data Table of Preparation Methods

Method Key Steps Advantages Limitations Typical Yield (%) References
Directed Lithiation & Cyanation Lithiation at 5-position → Cyanation High regioselectivity, direct nitrile introduction Requires strong base, moisture sensitive 60-75
Electrophilic Fluorination Post-Nitrile Fluorination of nitrile-substituted indanone Mild fluorination conditions, commercially available fluorinating agents Possible over-fluorination, regioselectivity control needed 50-65
Fluorinated Carboxylate Intermediate Fluorination of ester → Conversion to nitrile Versatile intermediate, scalable Multi-step, requires careful control of transformations 55-70

Research Findings and Notes

  • Regioselectivity : Fluorine substituents exert strong directing effects in lithiation and electrophilic substitution, enabling selective functionalization at adjacent positions.

  • Fluorination Techniques : Electrophilic fluorination agents such as Selectfluor are preferred for mild and selective fluorination, avoiding harsh elemental fluorine.

  • Nitrile Introduction : Cyanation via lithiation followed by reaction with cyanide salts is a common and effective method for introducing nitrile groups on aromatic and cyclic systems.

  • Purification : Due to the compound’s solid state and moderate melting point (~131.5–132.8 °C), recrystallization and chromatography are effective purification methods.

  • Storage : The compound requires ambient temperature storage with protection from moisture and light to maintain stability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile is C10H7FN2O, and it has a molecular weight of 157.17 g/mol. The compound features a fluorine atom, which enhances its reactivity and interaction with biological systems, making it a valuable candidate in various applications.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. Its structure allows for the introduction of fluorine into organic molecules, which can significantly alter their chemical properties. Fluorinated compounds often exhibit increased metabolic stability and bioactivity compared to their non-fluorinated counterparts.

Case Studies in Organic Synthesis:

  • Fluorination Reactions: The compound has been utilized as a reagent in fluorination reactions, demonstrating the ability to selectively introduce fluorine into various substrates under mild conditions. This is particularly useful in synthesizing pharmaceuticals where fluorine can enhance drug efficacy and reduce toxicity .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. The presence of the carbonitrile group contributes to its ability to interact with biological targets.

Notable Applications:

  • Anticancer Agents: Research indicates that derivatives of this compound exhibit promising activity against cancer cell lines. The incorporation of the indene structure has been associated with improved pharmacological profiles .

Materials Science

The unique properties of this compound extend to materials science, particularly in the development of advanced materials such as organic semiconductors and photovoltaic devices.

Applications in Materials:

  • Organic Solar Cells: Recent studies have investigated the use of this compound as a non-fullerene acceptor in organic solar cells. Its ability to form efficient charge transfer complexes can lead to enhanced solar energy conversion efficiencies .

Mechanism of Action

The mechanism of action of 4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes through its reactive functional groups.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile with structurally related indenone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-F, 5-CN, 1-ketone C₁₀H₆FNO* ~175.16† Synthetic intermediate, drug discovery Inferred
1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile (base compound) 5-CN, 1-ketone C₁₀H₇NO 157.17 Building block for organic synthesis
2-Amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride 5-CN, 2-NH₂ (protonated) C₁₀H₉N₂Cl 200.65 Potential bioactive intermediate
2,5-Dibromo-2,3-dihydro-1H-inden-1-one 2-Br, 5-Br, 1-ketone C₉H₆Br₂O 305.96 Halogenated analog for cross-coupling reactions
3-Amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carbonitrile 5-CN, 3-NH₂, 2,2-diCH₃ C₁₂H₁₂N₂ 184.24 Chiral synthon in asymmetric synthesis

*Inferred formula; †Calculated by adding fluorine’s atomic mass (18.998) to the base compound’s molecular weight.

Key Observations:
  • Electron-Withdrawing Effects: The 4-fluoro and 5-cyano groups synergistically increase the compound’s electrophilicity, making it reactive toward nucleophilic substitution or cyclization reactions.
  • Halogenation vs. Fluorination: Brominated derivatives (e.g., 2,5-dibromo-indenone) are bulkier and less electronegative than the fluoro analog, favoring applications in Suzuki-Miyaura coupling .
  • Steric and Chiral Effects: Compounds like 3-Amino-2,2-dimethyl-2,3-dihydro-1H-indene-5-carbonitrile introduce steric hindrance and chirality, critical for enantioselective catalysis .

Physicochemical Properties

  • Melting Points: Fluorinated compounds generally exhibit higher melting points than non-halogenated analogs due to increased dipole interactions. For example, 5-fluoroindole derivatives in have melting points >230°C, suggesting the 4-fluoro-indenone analog may similarly display elevated thermal stability.
  • Solubility: The cyano group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to hydrocarbon-substituted indenones .

Biological Activity

4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile, a compound within the indene family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H6FNOC_{10}H_6FNO with a molecular weight of 175.16 g/mol. It features a fluorine atom at the 4-position and a carbonitrile group at the 5-position, which may influence its biological activity.

PropertyValue
Molecular FormulaC₁₀H₆FNO
Molecular Weight175.16 g/mol
CAS Number[60899-34-5]
Purity≥97%

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of indane have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain indane derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Research indicates that similar compounds possess activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 125 to 500 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli . This antibacterial effect is attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anti-inflammatory Effects

Inflammation-related diseases are a significant area of concern in pharmacology. Compounds within the indene family have shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies demonstrate that these compounds can reduce inflammation markers in animal models, indicating potential therapeutic applications for conditions like arthritis and other inflammatory disorders .

Case Studies

Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines, researchers evaluated the efficacy of this compound. The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Antibacterial Activity
A comparative study assessed the antibacterial activity of several indane derivatives against clinical isolates of bacteria. The compound demonstrated superior activity compared to traditional antibiotics like penicillin. The study concluded that the unique structure of indane derivatives contributes to their enhanced antibacterial properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile, and how can purity be optimized?

  • Methodology : The compound is often synthesized via nitrile formation at the 5-position of the indene scaffold, with fluorination introduced at the 4-position using halogen-exchange reactions or directed ortho-metalation. Key steps include:

  • Cyclization of substituted precursors under acidic or thermal conditions.
  • Use of palladium-catalyzed cross-coupling for fluorophenyl group introduction .
    • Purity Optimization : Employ column chromatography (silica gel, gradient elution) and recrystallization in polar aprotic solvents (e.g., DMF/water mixtures). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with 1H^1H-NMR integration .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Key Techniques :

  • NMR : 19F^{19}F-NMR to confirm fluorination at C4 (δ ≈ -110 to -120 ppm); 1H^1H-NMR for dihydroindene protons (δ 2.5–3.5 ppm, multiplet) and nitrile absence of protons .
  • IR : Strong absorption at ~2200 cm1^{-1} (C≡N stretch) and carbonyl (C=O) at ~1700 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]+^+, m/z ~202.07) and fragment peaks (e.g., loss of CO from the oxo group) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Handling : Use inert atmosphere (N2_2/Ar) for reactions due to nitrile sensitivity to moisture. Store at -20°C in amber vials to prevent photodegradation .
  • PPE : Nitrile gloves, lab coats, and safety goggles. Avoid skin contact; if exposed, wash with 10% NaHCO3_3 solution .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration, and what challenges arise during refinement?

  • Methodology :

  • Grow single crystals via slow evaporation in dichloromethane/hexane.
  • Use SHELXL for refinement, focusing on anisotropic displacement parameters for fluorine and oxygen atoms. Challenges include low electron density at the fluorophenyl group due to disorder; apply restraints (e.g., DFIX for C-F bonds) .
    • Data Interpretation : Compare bond lengths (C-F ~1.34 Å, C=O ~1.21 Å) and dihedral angles (fluorophenyl vs. dihydroindene plane) to DFT-optimized structures .

Q. How should researchers address contradictions between spectroscopic data and computational predictions for this compound?

  • Case Example : If 13C^{13}C-NMR shows a carbonyl carbon at δ 195 ppm but DFT predicts δ 205 ppm:

  • Re-examine solvent effects (e.g., DMSO vs. gas-phase calculations).
  • Validate computational methods (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ) and consider implicit solvation models (e.g., PCM) .

Q. What strategies improve the compound’s utility in structure-activity relationship (SAR) studies for drug discovery?

  • Derivatization :

  • Replace the nitrile group with amides or carboxylic acids to modulate polarity.
  • Introduce substituents at the 2,3-dihydro position to assess steric effects on target binding .
    • Biological Assays : Pair synthesis with in vitro kinase inhibition assays (e.g., JAK2 or EGFR targets) using fluorogenic substrates .

Q. How can computational docking studies account for the fluorophenyl group’s electronic effects in target binding?

  • Protocol :

  • Perform molecular docking (AutoDock Vina, Glide) with fluorine’s partial charges adjusted for its electronegativity.
  • Include halogen-bonding potentials in scoring functions (e.g., PLIP analysis).
  • Validate with MD simulations to assess fluorine’s role in stabilizing π-π interactions .

Methodological Notes

  • Data Triangulation : Cross-validate crystallographic data with spectroscopic and computational results to resolve structural ambiguities .
  • Experimental Design : Use fractional factorial designs to optimize reaction conditions (e.g., temperature, catalyst loading) while minimizing resource use .

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